molecular formula C27H26N6O4 B11590720 7-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

7-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11590720
M. Wt: 498.5 g/mol
InChI Key: IHVVIYNLNGOAEE-UHFFFAOYSA-N
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Description

7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrazolo[1,5-a]pyrimidine ring.

    Introduction of Substituents: The benzyl and methoxy groups are introduced through various substitution reactions, often involving the use of protecting groups to ensure selective reactions.

    Final Coupling: The final step involves coupling the intermediate with the carboxamide group under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different biological activities.

    Substitution: The benzyl and methoxy groups can be substituted with other groups to create a variety of analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-BENZYLOXY-1-(3-BENZYLOXY-4-MEO-BZL)-6,8-DIMETHOXY-2-ME-1,2,3,4-4H-ISOQUINOLINE
  • 7-BENZYLOXY-1-(4-BENZYLOXY-3-MEO-BZL)-6-MEO-3,4-2H-ISOQUINOLINE

Uniqueness

Compared to similar compounds, 7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its unique tetrazolo[1,5-a]pyrimidine core and the specific arrangement of benzyl and methoxy groups. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H26N6O4

Molecular Weight

498.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C27H26N6O4/c1-17-24(26(34)29-20-11-7-8-12-21(20)35-2)25(33-27(28-17)30-31-32-33)19-13-14-22(23(15-19)36-3)37-16-18-9-5-4-6-10-18/h4-15,25H,16H2,1-3H3,(H,29,34)(H,28,30,32)

InChI Key

IHVVIYNLNGOAEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=CC=CC=C5OC

Origin of Product

United States

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